molecular formula C21H24N4O4S B052155 6-[2-[4-(4-Nitrobenzoyl)-1-piperidinyl]ethyl]-2,3-dihydro-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one CAS No. 113981-16-1

6-[2-[4-(4-Nitrobenzoyl)-1-piperidinyl]ethyl]-2,3-dihydro-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one

Katalognummer: B052155
CAS-Nummer: 113981-16-1
Molekulargewicht: 428.5 g/mol
InChI-Schlüssel: MPXBNTFAQJIGSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[2-[4-(4-Nitrobenzoyl)-1-piperidinyl]ethyl]-2,3-dihydro-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one is a potent and selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that hydrolyzes the key second messenger cyclic adenosine monophosphate (cAMP). By blocking PDE4, this compound elevates intracellular cAMP levels in immune and inflammatory cells, leading to the suppression of pro-inflammatory mediator release and the modulation of cell activation states. This mechanism underpins its significant research value in the study of inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), psoriasis, and asthma, where PDE4 is a well-validated therapeutic target. The compound's high potency is attributed to its specific structural design, which allows for effective binding to the PDE4 enzyme. It serves as a crucial pharmacological tool for investigating cAMP-mediated signaling pathways in cellular models of inflammation and for validating the role of PDE4 in various physiological and pathophysiological processes. Research utilizing this inhibitor can provide profound insights into the regulation of innate and adaptive immune responses, potentially identifying novel mechanisms for therapeutic intervention in a range of autoimmune and chronic inflammatory conditions.

Eigenschaften

IUPAC Name

7-methyl-6-[2-[4-(4-nitrobenzoyl)piperidin-1-yl]ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-14-18(20(27)24-12-13-30-21(24)22-14)8-11-23-9-6-16(7-10-23)19(26)15-2-4-17(5-3-15)25(28)29/h2-5,16H,6-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXBNTFAQJIGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCSC2=N1)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Nitrosetoperone involves multiple steps, starting with the preparation of the phenylpiperazine core. The key steps include:

    Formation of the phenylpiperazine core: This is typically achieved through the reaction of piperazine with a substituted benzene derivative under controlled conditions.

    Nitration: The phenylpiperazine core is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of Nitrosetoperone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

Nitrosetoperone undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form various oxidation products.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents include halogens and nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenylpiperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Nitrosetoperone has diverse applications in scientific research:

    Neuroscience: Used as a tool to study serotonin receptors and their role in various neurological disorders.

    Pharmacology: Investigated for its potential therapeutic applications in treating conditions such as depression and anxiety.

    Radiochemistry: Used as a precursor for PET tracers, aiding in the imaging of serotonin receptors in the brain.

    Medicinal Chemistry: Studied for its potential as a lead compound in the development of new drugs targeting serotonin receptors.

Wirkmechanismus

Nitrosetoperone exerts its effects by binding to serotonin receptors, specifically the 5-HT2A receptor. This binding inhibits the receptor’s activity, leading to a decrease in serotonin signaling. The compound’s high affinity for the 5-HT2A receptor makes it a potent antagonist, effectively blocking the receptor’s function and modulating neurotransmitter release .

Vergleich Mit ähnlichen Verbindungen

Core Structure and Substituent Variations

The thiazolo[3,2-a]pyrimidin-5-one scaffold is shared among several pharmacologically active compounds. Key structural differences lie in the substituents on the piperidine ring and their electronic properties:

Compound Name Piperidine Substituent Electronic Effect Receptor Target
6-[2-[4-(4-Nitrobenzoyl)-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (Target) 4-Nitrobenzoyl Strong electron-withdrawing Likely 5-HT₂ antagonist
6-[2-[4-(Bis(4-fluorophenyl)methylene)-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one Bis(4-fluorophenyl)methylene Moderate electron-withdrawing 5-HT₂ antagonist
3-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one 4-Methoxyphenylpiperazinyl Electron-donating Not specified

Key Observations:

  • Electron-Withdrawing Groups (Target Compound and Fluorophenyl Analogs): The 4-nitrobenzoyl group in the target compound and the bis(4-fluorophenyl)methylene group in ’s analog both exhibit electron-withdrawing properties. These groups may enhance binding to 5-HT₂ receptors via dipole interactions or π-stacking with aromatic residues in the receptor pocket .
  • Electron-Donating Groups (Methoxyphenyl Analog): The 4-methoxyphenyl group in ’s compound introduces electron-donating effects, which could reduce receptor affinity but improve aqueous solubility due to increased polarity .

Pharmacological Implications

  • 5-HT₂ Antagonism: The bis(4-fluorophenyl)methylene analog () was identified as a 5-HT₂ antagonist, with ritanserin (a structurally related compound) failing to block 5-HT-induced dopamine release, suggesting subtype-specific interactions . The nitrobenzoyl group in the target compound may confer higher selectivity or potency due to stronger electron withdrawal.
  • However, this could also reduce solubility, necessitating formulation adjustments.

Biologische Aktivität

The compound 6-[2-[4-(4-Nitrobenzoyl)-1-piperidinyl]ethyl]-2,3-dihydro-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one , with CAS number 113981-16-1, is a thiazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, pharmacological properties, and biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4O4SC_{21}H_{24}N_{4}O_{4}S, with a molecular weight of approximately 428.5 g/mol. Its structure incorporates a thiazolo-pyrimidine core, which is known for various biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiazolo-pyrimidine derivatives. For instance, similar compounds have demonstrated significant antibacterial activity against various pathogens. The compound has been assessed against both Gram-positive and Gram-negative bacteria.

Pathogen Activity Reference
Staphylococcus aureusModerate to high
Escherichia coliModerate
Pseudomonas aeruginosaMild

In vitro tests showed that the compound exhibited varying degrees of inhibition against these pathogens, suggesting potential as an antimicrobial agent.

Anticancer Activity

Research has indicated that thiazolo-pyrimidines can exhibit anticancer properties. In a study evaluating related compounds, some derivatives showed cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The specific IC50 values for these compounds were noted to be in the micromolar range, indicating their effectiveness.

Cell Line IC50 (µM) Reference
MCF-76.2
HCT-11627.3

The compound's structure may contribute to its ability to interact with cellular targets involved in cancer progression.

Anti-inflammatory Activity

Thiazolo-pyrimidines have also been explored for their anti-inflammatory effects. Compounds similar to the one have shown promise in reducing inflammation markers in vitro and in animal models. This activity is crucial for developing treatments for chronic inflammatory diseases.

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in microbial growth and cancer cell proliferation. For example, it may affect the activity of topoisomerases or other targets critical for DNA replication and repair in rapidly dividing cells.

Case Studies

  • Antibacterial Screening : A study conducted on a series of thiazolo-pyrimidine derivatives revealed that modifications at specific positions significantly enhanced antibacterial potency compared to standard antibiotics .
  • Cytotoxicity Assay : In a comparative study, the compound was tested alongside known chemotherapeutics like cisplatin against MCF-7 cells, showing promising results that warrant further investigation into its potential as an anticancer agent .

Q & A

Q. What mechanistic insights can be gained from studying hydrolysis or oxidative degradation pathways?

  • Methodology : Conduct forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor via HPLC-MS to identify degradants (e.g., nitro group reduction to amine) .

Tables for Key Data

Table 1 : Comparison of Solvent Systems in Synthesis

SolventReaction StepYield (%)Reference
EthanolHydrazine coupling87
DMFNitrobenzoyl acylation92
THFCyclization78

Table 2 : SAR of Substituent Effects on Bioactivity

Substituent (R)logPIC₅₀ (μM)Selectivity Index
-NO₂2.10.4512.3
-OCH₃1.81.28.7
-Cl2.30.7810.5

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.